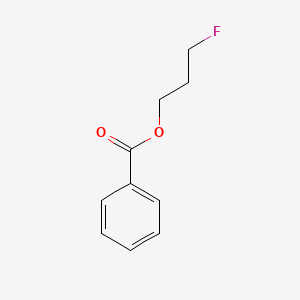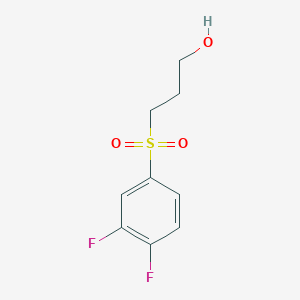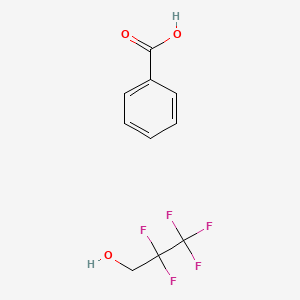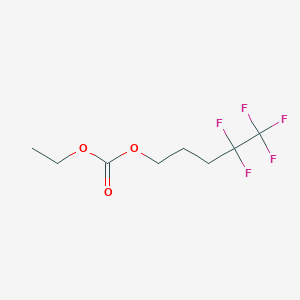![molecular formula C10H15F2NO3 B12084064 (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid is a chiral compound that features a cyclohexyl ring substituted with two fluorine atoms and a formamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized with the introduction of fluorine atoms at the 4,4-positions. This can be achieved through halogenation reactions using reagents such as fluorine gas or other fluorinating agents.
Introduction of the Formamido Group: The formamido group is introduced via a formylation reaction, where a formylating agent such as formic acid or formamide is used.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the cyclohexylformamido intermediate with a propanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of (2R)-2-[(4,4-Difluorocyclohexyl)amino]propanoic acid.
Substitution: Formation of substituted cyclohexyl derivatives with various functional groups.
Applications De Recherche Scientifique
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and formamido group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Similar Compounds:
(2R)-2-[(4,4-Difluorocyclohexyl)amino]propanoic acid: Similar structure but with an amino group instead of a formamido group.
(2R)-2-[(4,4-Difluorocyclohexyl)carboxamido]propanoic acid: Similar structure but with a carboxamido group instead of a formamido group.
(2R)-2-[(4,4-Difluorocyclohexyl)hydroxy]propanoic acid: Similar structure but with a hydroxy group instead of a formamido group.
Uniqueness: The presence of the formamido group in this compound imparts unique properties, such as specific binding affinities and reactivity profiles, distinguishing it from other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H15F2NO3 |
|---|---|
Poids moléculaire |
235.23 g/mol |
Nom IUPAC |
(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C10H15F2NO3/c1-6(9(15)16)13-8(14)7-2-4-10(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,13,14)(H,15,16)/t6-/m1/s1 |
Clé InChI |
PPCMVYBULIEAOD-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)C1CCC(CC1)(F)F |
SMILES canonique |
CC(C(=O)O)NC(=O)C1CCC(CC1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)


![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)
![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)





![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)
